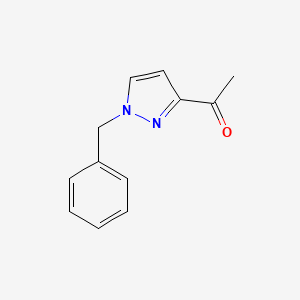

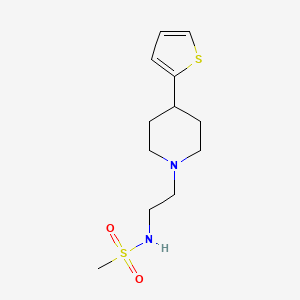

![molecular formula C15H14N4O2S2 B2980013 5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-45-1](/img/structure/B2980013.png)

5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Overview

Description

Pyrimidopyrimidines, like the compound you mentioned, are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .

Synthesis Analysis

While the specific synthesis process for your compound is not available, similar compounds are often synthesized from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of pyrimidopyrimidines is characterized by a pyrimidine ring fused with another pyrimidine ring. The specific structure of your compound would include additional functional groups attached to this core structure, such as an allylthio group and a thiophen-2-yl group .Chemical Reactions Analysis

The chemical reactions involving pyrimidopyrimidines can vary widely depending on the specific substituents present on the molecule. For instance, reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 can result in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

This compound is of significant interest in medicinal chemistry due to its structural similarity to purines and isomeric pteridines, which are components of nucleic and folic acids. Its varied biological activity includes antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive effects, and it acts as an inhibitor of several enzymes .

Methods of Application

The synthesis of derivatives involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with NH4OAc to introduce various substituents. Reductive amination and subsequent cyclization with DMF–DMA or HC(OEt)3 are also employed .

Results Summary

The derivatives exhibit a range of biological activities, with potential applications in drug development for various diseases due to their enzyme inhibition capabilities .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

In organic chemistry, particularly in the synthesis of heterocyclic compounds, this compound serves as a precursor for constructing fused heterocyclic systems .

Methods of Application

The compound is used as a starting material for obtaining a wide range of substituted pyrido[2,3-d]pyrimidines through cyclization reactions .

Results Summary

The synthesis approach has enabled the creation of novel compounds with potential for further chemical modification and exploration of biological activities .

Enzyme Inhibition Studies

Scientific Field

Biochemistry

Application Summary

The compound is studied for its inhibitory effects on enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase, which are important targets in disease treatment .

Methods of Application

Enzyme assays are conducted to evaluate the inhibitory activity, with variations in concentration to determine IC50 values .

Results Summary

The compound has shown promise as an enzyme inhibitor, with specific derivatives exhibiting significant inhibitory concentrations, suggesting therapeutic potential .

Antiproliferative Agent Development

Scientific Field

Pharmacology

Application Summary

As an antiproliferative agent, the compound is explored for its potential to inhibit cell growth, which is crucial in cancer research .

Methods of Application

Cell culture studies are performed to assess the antiproliferative effects, often using cancer cell lines to determine efficacy .

Results Summary

Certain derivatives have demonstrated the ability to suppress cell proliferation, indicating their potential use as cancer therapeutics .

Antimicrobial Activity Research

Scientific Field

Microbiology

Application Summary

The antimicrobial properties of the compound are investigated for developing new antibiotics or antiseptic agents .

Methods of Application

Microbial cultures are treated with the compound, and its effects on bacterial or fungal growth are monitored .

Results Summary

Studies have shown that the compound can effectively inhibit the growth of certain pathogens, offering a pathway for new antimicrobial drugs .

Anti-inflammatory and Analgesic Research

Scientific Field

Pharmacology and Toxicology

Application Summary

The compound’s anti-inflammatory and analgesic effects are researched for potential applications in pain management and inflammation control .

Methods of Application

In vivo and in vitro tests are conducted to evaluate the compound’s efficacy in reducing inflammation and pain .

Results Summary

Results indicate that the compound has significant anti-inflammatory and analgesic properties, making it a candidate for further drug development .

This analysis provides a detailed look at the diverse scientific applications of the compound, showcasing its potential in various fields of research. Each application is backed by experimental methods and results, highlighting the compound’s versatility and importance in scientific advancements.

Development of PI3K Inhibitors

Scientific Field

Molecular Pharmacology

Application Summary

This compound is investigated for its potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cell growth and survival, making it a target for cancer therapy .

Methods of Application

Derivatives of the compound are synthesized and tested against various PI3K isoforms in biochemical assays to determine their inhibitory activity .

Results Summary

Some derivatives have shown to effectively inhibit PI3K, providing a foundation for the development of new anticancer agents .

Cyclin-Dependent Kinase Inhibition

Scientific Field

Cell Biology

Application Summary

The compound’s derivatives are explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression .

Methods of Application

In vitro kinase assays are used to screen for CDK inhibitory activity, with a focus on identifying compounds with high specificity and potency .

Results Summary

Certain derivatives have demonstrated potent CDK inhibitory effects, suggesting their potential use in cancer treatment strategies .

Synthesis of Pyrido[2,3-d]pyrimidines

Scientific Field

Synthetic Chemistry

Application Summary

The compound serves as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of biological activity .

Methods of Application

Synthetic pathways involve cyclization of N-acylated precursors, leading to the formation of pyrido[2,3-d]pyrimidin-5(7)-ones with various functional groups .

Results Summary

This synthetic approach has yielded a variety of pyrido[2,3-d]pyrimidines with promising biological activities, expanding the chemical space for drug discovery .

Antihistamine Properties

Scientific Field

Immunopharmacology

Application Summary

Research into the antihistamine properties of the compound’s derivatives could lead to the development of new treatments for allergic reactions .

Methods of Application

Histamine receptor binding assays are conducted to evaluate the affinity and selectivity of the derivatives for histamine receptors .

Results Summary

Some derivatives have shown high affinity for histamine receptors, indicating their potential as antihistamine agents .

Protein Tyrosine Kinase Inhibition

Scientific Field

Biochemical Pharmacology

Application Summary

The compound is studied for its inhibitory effects on protein tyrosine kinases, which are implicated in various signaling pathways and diseases .

Methods of Application

Biochemical assays are performed to assess the inhibitory activity of the compound’s derivatives on different protein tyrosine kinases .

Results Summary

Promising results have been obtained, with some derivatives acting as potent inhibitors of specific protein tyrosine kinases .

Collagen Prolyl-4-Hydroxylase Inhibition

Application Summary

The compound’s derivatives are evaluated for their ability to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis .

Methods of Application

Hydroxyproline assays are used to measure the inhibitory effect on collagen prolyl-4-hydroxylase activity .

Results Summary

Derivatives such as 12m and 12q have been identified as potent inhibitors, offering potential therapeutic applications in fibrotic diseases .

These additional applications further illustrate the versatility of “5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” in scientific research, spanning various fields and highlighting its potential in drug discovery and development.

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Scientific Field

Organic Synthesis

Application Summary

This compound is utilized in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which are known for their broad spectrum of biological activities .

Methods of Application

The synthesis involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones .

Results Summary

The resulting derivatives have been explored for various biological activities, including antiproliferative and antimicrobial properties .

Inhibitors of Protein Tyrosine Kinases

Application Summary

Derivatives of the compound have been shown to inhibit protein tyrosine kinases, which are important targets for the treatment of various diseases .

Methods of Application

The inhibitory activity is assessed using biochemical assays to evaluate the effects on different protein tyrosine kinases .

Results Summary

Some derivatives have demonstrated significant inhibitory effects, indicating their potential as therapeutic agents .

Cyclin-Dependent Kinase Inhibition

Application Summary

The compound’s derivatives are investigated for their ability to inhibit cyclin-dependent kinases, key regulators of the cell cycle .

Methods of Application

In vitro kinase assays are conducted to determine the inhibitory activity of these derivatives .

Results Summary

Promising results have been obtained, with some derivatives acting as potent inhibitors of specific cyclin-dependent kinases .

Antihistamine Research

Scientific Field

Immunology

Application Summary

Research into the antihistamine properties of the compound’s derivatives could lead to new treatments for allergic reactions .

Methods of Application

Histamine receptor binding assays are used to evaluate the affinity and selectivity of the derivatives for histamine receptors .

Results Summary

Derivatives have shown high affinity for histamine receptors, suggesting their potential use as antihistamine agents .

Development of Antiproliferative Agents

Scientific Field

Oncology

Application Summary

The compound is explored for its potential to serve as an antiproliferative agent, particularly in the context of cancer research .

Methods of Application

Cell viability assays are performed to assess the antiproliferative effects of the compound’s derivatives on various cancer cell lines .

Results Summary

Some derivatives have shown the ability to inhibit cancer cell growth, highlighting their potential in cancer therapy .

Future Directions

properties

IUPAC Name |

1,3-dimethyl-5-prop-2-enylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-4-7-23-13-10-12(18(2)15(21)19(3)14(10)20)16-11(17-13)9-6-5-8-22-9/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSMEHDBSMALOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC=C)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

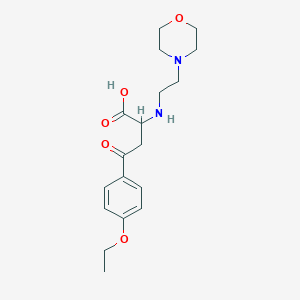

![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)

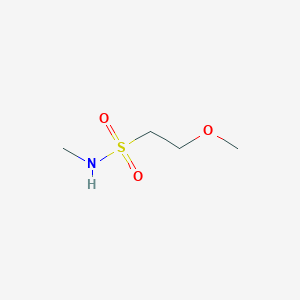

![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)

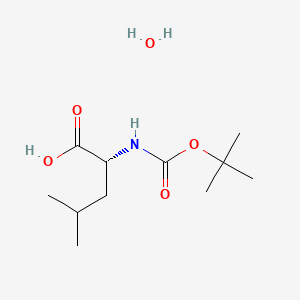

![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)

![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)

![11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one](/img/structure/B2979952.png)